molecular formula C12H13NO2S2 B286230 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B286230
M. Wt: 267.4 g/mol
InChI Key: WWPNPPUTKILLFX-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, also known as MMPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPI belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity and reduced inflammation. 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to cells or animals. In addition, 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Future Directions

There are several future directions for the study of 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective PPARγ agonists. Another area of research is the investigation of the potential use of 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione involves the reaction of 3-methyl-2-thiophene carboxaldehyde with isopropylamine and thiosemicarbazide. The resulting product is then cyclized to form the thiazolidinedione ring. The synthesis of 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been optimized to yield high purity and yield.

Scientific Research Applications

3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neurodegenerative disorders. 3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of cancer, particularly breast cancer, prostate cancer, and lung cancer.

properties

Molecular Formula

C12H13NO2S2

Molecular Weight

267.4 g/mol

IUPAC Name

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H13NO2S2/c1-7(2)13-11(14)10(17-12(13)15)6-9-8(3)4-5-16-9/h4-7H,1-3H3/b10-6+

InChI Key

WWPNPPUTKILLFX-UXBLZVDNSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N(C(=O)S2)C(C)C

SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=O)S2)C(C)C

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=O)S2)C(C)C

Origin of Product

United States

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